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A Comparative Guide to the In Vitro and In Vivo Efficacy of SRK-181 (Linavonkibart)

Introduction

SRK-181, also known as linavonkibart, is a fully human IgG4 monoclonal antibody designed to

selectively inhibit the activation of latent transforming growth factor-beta 1 (TGFβ1).[1] TGFβ1

is a cytokine that plays a crucial role in creating an immunosuppressive tumor

microenvironment, which can lead to resistance to checkpoint inhibitor therapies.[1] By

specifically targeting the latent form of TGFβ1, SRK-181 aims to overcome this resistance and

enhance the efficacy of anti-cancer immunotherapies.[2] This guide provides a comparative

overview of the in vitro and in vivo efficacy of SRK-181, with supporting experimental data and

comparisons to other TGF-β pathway inhibitors.

In Vitro Efficacy
SRK-181 demonstrates high-affinity and selective binding to latent TGFβ1, effectively

preventing its activation.[3] This selectivity is a key feature, as it is designed to avoid the

toxicities associated with non-selective TGF-β inhibition.[3]

Table 1: In Vitro Inhibition of Latent TGFβ1 Activation by
SRK-181
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Species IC50 (nM)

Human 1.02

Rat 1.11

Cynomolgus Monkey 1.05

Data sourced from a cell-based assay measuring the inhibition of latent TGFβ1 activation.[3]

In Vivo Efficacy
Preclinical and clinical studies have evaluated the in vivo efficacy of SRK-181, both as a

monotherapy and in combination with other anti-cancer agents.

Preclinical Studies
In syngeneic mouse tumor models that are resistant to anti-PD-1 therapy, the murine version of

SRK-181 (SRK-181-mIgG1) in combination with an anti-PD-1 antibody has been shown to

induce tumor regression and improve survival. This anti-tumor activity is associated with an

increase in the infiltration of effector T cells into the tumor microenvironment.[4]

Clinical Studies
The ongoing Phase 1 DRAGON trial (NCT04291079) is evaluating the safety and efficacy of

SRK-181 in patients with locally advanced or metastatic solid tumors.[5]

Table 2: Clinical Efficacy of SRK-181 in Combination
with Anti-PD-(L)1 Therapy (Phase 1 DRAGON Trial)
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Cancer Type Patient Population
Objective Response Rate
(ORR)

Clear Cell Renal Cell

Carcinoma (ccRCC)
Anti-PD-1 Resistant

27% (3 confirmed Partial

Responses in 11 patients)

Various Solid Tumors Anti-PD-(L)1 Resistant

Early signs of efficacy with

prolonged stable disease and

a confirmed Partial Response

observed.

Data as of the December 2, 2022 data cutoff.[5]

Comparison with Alternative TGF-β Inhibitors
Several other therapeutic agents targeting the TGF-β pathway are in development. This section

provides a comparison of SRK-181 with some of these alternatives.

Table 3: Comparison of SRK-181 with Other TGF-β
Pathway Inhibitors
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Drug Name
Mechanism of
Action

Target
In Vitro
Potency (IC50)

Key In Vivo
Efficacy Data

SRK-181

(Linavonkibart)

Monoclonal

Antibody
Latent TGFβ1

~1 nM (for latent

TGFβ1

activation)[3]

27% ORR in

anti-PD-1

resistant ccRCC

(in combination

with anti-PD-

(L)1).[5]

Galunisertib

(LY2157299)

Small Molecule

Inhibitor

TGFβ Receptor I

(ALK5)

51 nM (for

TGFβRI

autophosphorylat

ion)[5]

Monotherapy

resulted in

significant tumor

growth delay in

breast and lung

cancer xenograft

models.[5]

Fresolimumab

(GC1008)

Monoclonal

Antibody

Pan-TGF-β

(neutralizes all

isoforms)

-

Reduced

metastases in

preclinical breast

cancer models.

[6]

Bintrafusp Alfa
Bifunctional

Fusion Protein

TGF-β and PD-

L1
-

28.2% ORR in

pretreated,

immune

checkpoint

inhibitor-naïve

recurrent/metast

atic cervical

cancer.[7]

AVID200 TGF-β Trap TGF-β1 and

TGF-β3

- Preclinical data

shows reversal

of bone marrow

fibrosis and

restoration of

normal

hematopoiesis in
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myelofibrosis

models.[8]

Experimental Protocols
In Vitro Latent TGFβ1 Activation Assay
This assay is designed to measure the ability of a compound to inhibit the activation of latent

TGFβ1.

Principle: Latent TGFβ1 is expressed on the surface of cells. Upon activation, the active TGFβ1

can be measured. This assay quantifies the inhibition of this activation process.

Protocol:

Cell Culture: LN229 human glioblastoma cells are engineered to overexpress latent TGFβ1

from different species (human, rat, cynomolgus monkey) in the extracellular matrix.[3]

Compound Incubation: The cells are incubated with varying concentrations of SRK-181.

Activation Measurement: The amount of activated TGFβ1 is measured using CAGA12

reporter cells, which contain a luciferase reporter gene responsive to TGF-β signaling.[3]

Data Analysis: The percentage of inhibition is calculated relative to a vehicle control. The

IC50 value is determined from the dose-response curve.

In Vivo Murine Tumor Model of Immunotherapy
Resistance
This model is used to evaluate the efficacy of SRK-181 in overcoming resistance to checkpoint

inhibitors.

Principle: A tumor cell line that is known to be resistant to anti-PD-1 therapy is implanted in

mice. The mice are then treated with a combination of SRK-181 and an anti-PD-1 antibody to

assess the anti-tumor effect.

Protocol:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.biospace.com/forbius-first-patient-dosed-in-a-phase-1b-myelofibrosis-trial-of-avid200-a-novel-tgf-beta-1-and-amp-3-inhibitor
https://pubmed.ncbi.nlm.nih.gov/36317178/
https://pubmed.ncbi.nlm.nih.gov/36317178/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tumor Implantation: Syngeneic tumor cells (e.g., EMT6 breast cancer cells) are implanted

into immunocompetent mice.[4]

Treatment: Once tumors are established, mice are treated with SRK-181-mIgG1 (the murine

version of SRK-181) in combination with an anti-PD-1 antibody.[4]

Tumor Measurement: Tumor growth is monitored regularly by measuring tumor volume.

Immunophenotyping: At the end of the study, tumors are harvested to analyze the immune

cell infiltrate, particularly the presence of CD8+ T cells, by flow cytometry or

immunohistochemistry.[4]

Data Analysis: Tumor growth curves and survival data are analyzed to determine the efficacy

of the combination therapy compared to monotherapies and control groups.
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Caption: TGF-β1 Signaling Pathway and the Mechanism of Action of SRK-181.

Experimental Workflow for In Vivo Efficacy Study
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Caption: Workflow for a preclinical in vivo study of SRK-181.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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